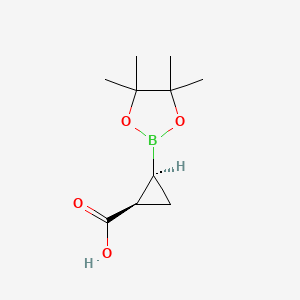
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a unique structure that includes a fluorinated phenyl ring and a tetrahydropyridine moiety, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the fluorinated phenyl precursor, followed by the introduction of the tetrahydropyridine ring. The final step involves the formation of the dimethylprop-2-yn-1-amine moiety and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
Uniqueness
Compared to similar compounds, 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20ClFN2 |
|---|---|
Poids moléculaire |
294.79 g/mol |
Nom IUPAC |
3-[2-fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]-N,N-dimethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19FN2.ClH/c1-19(2)11-3-4-14-5-6-15(12-16(14)17)13-7-9-18-10-8-13;/h5-7,12,18H,8-11H2,1-2H3;1H |
Clé InChI |
QJPAAIMRQCNUHL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CC1=C(C=C(C=C1)C2=CCNCC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


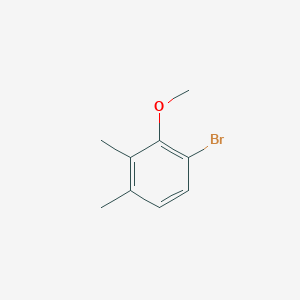
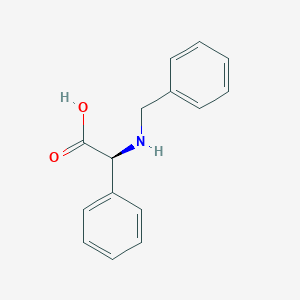
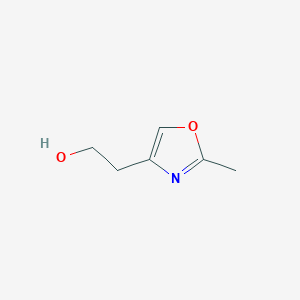


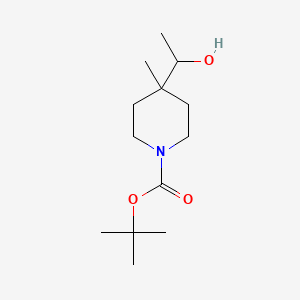

![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
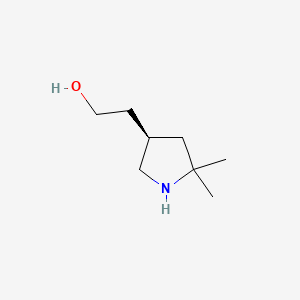

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
